molecular formula C7H7BrClFN2 B1455374 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine CAS No. 1823900-57-7

5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine

Cat. No. B1455374
M. Wt: 253.5 g/mol
InChI Key: WFEJBODPMXFSDB-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H7BrClFN2 . It is a versatile compound utilized extensively in scientific research. Its unique properties make it invaluable for a wide range of applications, from drug discovery to material synthesis.


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine is represented by the InChI code 1S/C7H8BrFN2/c1-7(2,9)6-5(8)3-10-4-11-6/h3-4H,1-2H3 . This indicates that the molecule consists of a pyrimidine ring with bromine, chlorine, and a 2-fluoropropan-2-yl group attached at positions 5, 4, and 6, respectively.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine are not available, it’s known that 5-bromopyrimidine undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine has a molecular weight of 219.06 . It is stored in an inert atmosphere at 2-8°C . The compound is a liquid at normal temperature .

Scientific Research Applications

  • Scientific Field: N-Heteroaryl Substituted 9-Arylcarbazolyl Derivatives Synthesis

    • Application : The compound is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .
    • Method of Application : The synthesis involves a palladium-catalyzed aerobic and ligand-free Suzuki reaction .
    • Results : The reaction results in the formation of N-heteroaryl substituted 9-arylcarbazolyl derivatives .
  • Scientific Field: Microwave Assisted Organic Synthesis (MAOS)

    • Application : The compound is used in microwave assisted organic synthesis (MAOS) Sonogashira protocol .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClFN2/c1-7(2,10)5-4(8)6(9)12-3-11-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEJBODPMXFSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C(=NC=N1)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-6-(2-fluoropropan-2-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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